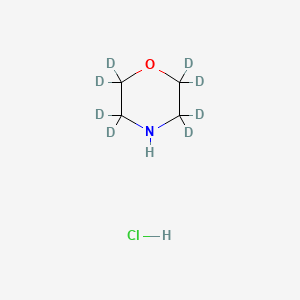

Morpholine-d8 Hydrochloride

Descripción general

Descripción

Morpholine-d8 Hydrochloride is a deuterated form of morpholine, where eight hydrogen atoms are replaced by deuterium. This compound is a colorless crystalline solid with a slight peculiar odor. It is primarily used as an isotopic marker in nuclear magnetic resonance spectroscopy due to its unique properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Morpholine-d8 Hydrochloride is synthesized by reacting morpholine with deuterated aluminum, followed by a reaction with hydrochloric acid. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent contamination and ensure high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and yield. The final product is purified through crystallization and other separation techniques to achieve the desired purity levels .

Análisis De Reacciones Químicas

Types of Reactions: Morpholine-d8 Hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form morpholine N-oxide.

Reduction: It can be reduced back to morpholine under specific conditions.

Substitution: It can participate in nucleophilic substitution reactions where the deuterium atoms can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products:

Oxidation: Morpholine N-oxide.

Reduction: Morpholine.

Substitution: Various substituted morpholine derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Morpholine-d8 Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an internal standard in nuclear magnetic resonance spectroscopy for accurate quantitative analysis.

Biology: Employed in drug metabolism and pharmacokinetic studies to trace and quantify drug molecules.

Medicine: Utilized in the development of deuterated drugs which have improved metabolic stability and pharmacokinetic profiles.

Industry: Applied in the synthesis of various morpholine derivatives used as corrosion inhibitors, surface-active agents, and organocatalysts

Mecanismo De Acción

The mechanism of action of Morpholine-d8 Hydrochloride involves its role as an isotopic marker. In nuclear magnetic resonance spectroscopy, the deuterium atoms in this compound provide distinct signals that help in the calibration and quantification of other compounds. This ensures accurate and reliable analysis in various research applications .

Comparación Con Compuestos Similares

Morpholine: The non-deuterated form, commonly used in organic synthesis and industrial applications.

Piperidine: Another secondary amine with similar chemical properties but different applications.

Tetrahydrofuran: An ether with a similar ring structure but different reactivity and uses

Uniqueness: Morpholine-d8 Hydrochloride is unique due to its deuterium content, which makes it an invaluable tool in nuclear magnetic resonance spectroscopy. Its ability to provide distinct signals without interfering with the sample being analyzed sets it apart from other similar compounds .

Actividad Biológica

Morpholine-d8 hydrochloride is a deuterated form of morpholine hydrochloride, where eight hydrogen atoms are replaced by deuterium. This isotopic substitution provides unique properties that make it valuable in various scientific applications, particularly in mass spectrometry. The compound's biological activity has garnered attention due to its interactions with various biomolecules, enzymes, and its potential therapeutic applications.

Biological Activity Overview

This compound exhibits significant biological activity, particularly as an inhibitor of enzymes involved in various biochemical pathways. Its interactions can lead to alterations in cellular processes, making it relevant in fields like pharmacology and biochemistry.

- Enzyme Inhibition : Morpholine-d8 has been shown to inhibit key enzymes such as succinate dehydrogenase, which is crucial for cellular respiration. This inhibition affects the conversion of succinate to fumarate, disrupting the citric acid cycle and energy production within cells.

- Fungal Enzyme Targeting : Similar to its parent compound, morpholine, morpholine-d8 is effective against fungal enzymes like D14 reductase and D7-D8 isomerase. These enzymes are vital for sterol synthesis in fungi, and their inhibition can lead to compromised cell membrane integrity and viability.

- Neuropharmacological Effects : Morpholine derivatives have been implicated in modulating receptors related to mood disorders and neurodegenerative diseases. For instance, they may influence pathways associated with Parkinson’s disease and Alzheimer's disease by targeting specific receptors and enzymes involved in these conditions .

1. Anticancer Activity

A study investigated the antiproliferative effects of morpholine derivatives against human ovarian cancer cell lines (A2780 and A2780cis). The results demonstrated significant cytotoxicity, suggesting that morpholine-d8 may play a role in cancer therapy by inhibiting tumor growth through enzyme interaction .

2. Antibacterial Properties

Research on morpholine derivatives indicated their antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The structure-activity relationship studies revealed that modifications in the morpholine ring could enhance antimicrobial efficacy .

Data Table: Biological Activities of this compound

Pharmacokinetics and Metabolism

This compound is metabolized through pathways involving morpholine monooxygenase, which catalyzes its conversion into various metabolites. The presence of deuterium alters the metabolic profile compared to non-deuterated morpholine, impacting its pharmacokinetic properties.

Transport and Distribution

The compound's small size and polar nature facilitate its diffusion across cell membranes. Studies indicate that morpholine-d8 tends to accumulate in specific cellular organelles such as lysosomes and mitochondria, which may influence its biological effects.

Temporal Effects

Research shows that the stability of this compound under laboratory conditions allows for consistent results over time. Its degradation rates are critical for understanding its long-term effects on cellular functions.

Propiedades

IUPAC Name |

2,2,3,3,5,5,6,6-octadeuteriomorpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c1-3-6-4-2-5-1;/h5H,1-4H2;1H/i1D2,2D2,3D2,4D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXYZHMPRERWTPM-PHHTYKMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(OC(C(N1)([2H])[2H])([2H])[2H])([2H])[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678651 | |

| Record name | (2,2,3,3,5,5,6,6-~2~H_8_)Morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1107650-56-5 | |

| Record name | (2,2,3,3,5,5,6,6-~2~H_8_)Morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.